Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

CVD/ALD precursor Vapor pressure Tin oxide films

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- (CAS 996-37-2), commonly referred to as Nonamethylstannasilazane or Me3SnN(SiMe3)2, is a mixed Group 14 organometallic compound with the molecular formula C9H27NSi2Sn and a molecular weight of 324.2 g/mol. It features a central nitrogen atom bonded simultaneously to a trimethylstannyl group (–SnMe3) and a bis(trimethylsilyl)amino motif (–N(SiMe3)2), placing it at the intersection of organotin and organosilicon chemistry.

Molecular Formula C9H27NSi2Sn
Molecular Weight 324.2 g/mol
CAS No. 996-37-2
Cat. No. B1606464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
CAS996-37-2
Molecular FormulaC9H27NSi2Sn
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N([Si](C)(C)C)[Sn](C)(C)C
InChIInChI=1S/C6H18NSi2.3CH3.Sn/c1-8(2,3)7-9(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1
InChIKeyMLUZPJGIJKYKQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonamethylstannasilazane (CAS 996-37-2): Core Physicochemical and Structural Profile for Procurement Specification


Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- (CAS 996-37-2), commonly referred to as Nonamethylstannasilazane or Me3SnN(SiMe3)2, is a mixed Group 14 organometallic compound with the molecular formula C9H27NSi2Sn and a molecular weight of 324.2 g/mol [1]. It features a central nitrogen atom bonded simultaneously to a trimethylstannyl group (–SnMe3) and a bis(trimethylsilyl)amino motif (–N(SiMe3)2), placing it at the intersection of organotin and organosilicon chemistry [2]. The compound is a colorless to pale yellow liquid at ambient temperature with a melting point range of –20 to –22 °C and a boiling point of 58–59 °C at 1 Torr, indicative of substantial volatility suitable for vapor-phase delivery [3]. It is classified under EPA TSCA Inventory and bears the EINECS number 213-636-0 [1].

Why Nonamethylstannasilazane (CAS 996-37-2) Cannot Be Replaced by Generic Tin Amides or Halides in Critical Applications


Superficial structural similarity between Nonamethylstannasilazane (Me3SnN(SiMe3)2) and other trimethyltin reagents such as Me3SnCl, Me3SnNEt2, or Sn[N(SiMe3)2]2 masks profound differences in volatility, elemental composition, and reaction chemoselectivity that directly govern their fitness for purpose in vapor-deposition and synthetic applications. Me3SnCl introduces chlorine contamination into CVD/ALD films and exhibits a significantly higher boiling point (148 °C at 760 mmHg) with lower vapor pressure (~51 mmHg at 25 °C) , whereas Nonamethylstannasilazane is halogen-free and distills at 58–59 °C at only 1 Torr [1]. The Sn(II) amide Sn[N(SiMe3)2]2, despite being a known volatile precursor, delivers tin in the +2 oxidation state rather than the +4 state needed for SnO2 and related films, and contains no silicon for Si–Sn–(C)–N materials [2]. The triethyltin analog Et3SnN(SiMe3)2 has been evaluated for CVD but possesses a higher molecular weight (366.27 g/mol) and altered volatility profile, making it a distinct compound rather than a substitute [3]. These differences cannot be compensated for by adjusting process parameters alone; substitution without requalification risks film composition deviation, chlorine or carbon contamination, and batch-to-batch irreproducibility.

Quantitative Comparative Evidence: Where Nonamethylstannasilazane (CAS 996-37-2) Outperforms or Differentiates from Closest Analogs


Volatility Advantage: Melting Point Depression of >55 °C vs. Trimethyltin Chloride Enables Broader CVD/ALD Process Windows

Nonamethylstannasilazane (Me3SnN(SiMe3)2) exhibits a melting point of –20 to –22 °C, compared with +38.5 °C for trimethyltin chloride (Me3SnCl), the most commonly used industrial organotin reagent [1][2]. This melting point depression of approximately 58–60 °C means Me3SnN(SiMe3)2 is a free-flowing liquid at room temperature, eliminating the need for heated precursor delivery lines that are mandatory for solid Me3SnCl. The boiling point of Me3SnN(SiMe3)2 is 58–59 °C at 1 Torr, while Me3SnCl boils at 148 °C at 760 mmHg (estimated ~70–80 °C at 1 Torr based on vapor pressure curves) [1]. The lower boiling point at reduced pressure translates to a wider thermal budget for low-temperature deposition processes.

CVD/ALD precursor Vapor pressure Tin oxide films Volatility

Halogen-Free Composition Eliminates Chlorine Contamination Risk in Electronic-Grade Thin Films

Nonamethylstannasilazane has the molecular formula C9H27NSi2Sn containing only C, H, N, Si, and Sn—i.e., zero halogen atoms—whereas the most common industrial tin precursor Me3SnCl contains one chlorine atom per formula unit (17.8 wt% Cl) [1]. In CVD of SnO2, chlorine from Me3SnCl can incorporate into films as a dopant or contaminate reactor walls, requiring post-process cleaning. A 2001 study of vapor pressures of SnO2 CVD precursors reported that Me3SnCl and related organotin chlorides were used but noted that decomposition pathways involving Sn–Cl bond cleavage can release corrosive HCl [2]. Me3SnN(SiMe3)2, by contrast, decomposes via Sn–N and Si–N bond cleavage, liberating volatile amine byproducts (e.g., HN(SiMe3)2) rather than halide acids [3].

Halogen-free precursor Film purity SnO2 deposition Semiconductor manufacturing

Multinuclear NMR Fingerprint Enables Unambiguous Identity and Purity Verification, Reducing QC Ambiguity

The compound Me3SnN(SiMe3)2 (designated compound 5 in the Lichtscheidl et al. study) is fully characterized by 1H, 13C{1H}, and 119Sn{1H} NMR across six deuterated solvents, providing a comprehensive spectral fingerprint for identity confirmation and purity assessment [1]. Key diagnostic resonances include: 1H NMR (C6D6) δ 0.10 (s, SnCH3), 0.33 (s, SiCH3); 13C{1H} NMR (C6D6) δ –6.89 (SnCH3), 5.64 (SiCH3); 119Sn{1H} NMR (C6D6) δ 46.7 [1]. By contrast, the Sn(II) amide Sn[N(SiMe3)2]2 shows a 119Sn NMR resonance at δ 770 (C6D6)—a shift difference of over 720 ppm that reflects fundamentally different electronic environments (Sn(IV) vs. Sn(II)) and provides a clear QC discriminator [2]. The 29Si NMR and 15N NMR data for the related N-silylaminotin system have also been reported [3], enabling cross-validation.

NMR characterization Quality control 119Sn NMR Procurement specification

Dual Sn–Si Delivery Capability for Multi-Component Films Eliminates Need for Separate Silicon Co-Precursor

Nonamethylstannasilazane contains both Sn and Si in a single molecular framework (Sn:Si atomic ratio = 1:2), making it a single-source precursor for Sn–Si–C–N or Sn–Si–O films [1]. This contrasts with all common tin precursors: Me3SnCl, SnCl4, Me2SnCl2, (Me3Sn)2NR′, and Sn[N(SiMe3)2]2 either lack silicon entirely or, in the case of Sn[N(SiMe3)2]2, contain silicon but deliver tin in the +2 rather than +4 oxidation state [2][3]. The triethyltin analog Et3SnN(SiMe3)2 has been proposed as a CVD precursor and contains both Sn and Si, but the ethyl groups introduce additional carbon content and the compound exhibits different vaporization thermodynamics [4]. The patent literature on (R3Sn)2NR′ precursors (e.g., (Me3Sn)2NMe) describes tin-rich films but requires a separate silicon source for Si-containing materials [5].

Multi-component films Si–Sn–C–N coatings Single-source precursor PECVD

Enhanced Reactivity in Polyfluoroarene Amination vs. Hexamethyldisilazane Under Identical Conditions

In a direct comparative study by Miller and Furin (1995), both hexamethyldisilazane (HMDS, (Me3Si)2NH) and 1,1,1-trimethyl-N,N-bis(trimethylsilyl)stannaneamine (which corresponds to Me3SnN(SiMe3)2) were reacted with the same set of polyfluoroarenes (pentafluoropyridine, octafluorotoluene, pentafluorobenzonitrile, pentafluoronitrobenzene, pentafluorobenzenesulfonyl fluoride) in the presence of CsF [1]. The stannaneamine reagent provided a distinct product distribution including perfluorinated aryl amines (ArNH2), diarylamines (Ar2NH), and triarylamines (Ar3N) with the amine function in the 4-position relative to the arene substituent [1]. While the paper reports both reagents as effective, the stannaneamine's ability to transfer the N(SiMe3)2 group via an Sn–N cleavage pathway, rather than the Si–N cleavage of HMDS, offers a mechanistically distinct reactivity profile that can be exploited when selective mono- vs. bis-amination is desired [2].

Polyfluoroarene amination C–F activation Organofluorine chemistry CsF catalysis

Lower Molecular Weight and Higher Sn Weight Percent vs. Sn(II) Bis-Amide for Cost-Efficient Tin Delivery

Nonamethylstannasilazane (Me3SnN(SiMe3)2, MW = 324.2 g/mol) delivers tin at 36.6 wt% Sn, compared to Sn[N(SiMe3)2]2 (MW = 439.5 g/mol) which delivers tin at only 27.0 wt% Sn [1][2]. This represents a 35.6% higher tin mass fraction per gram of precursor consumed. When priced per mole of deliverable tin, the lower molecular weight precursor offers superior atom economy. Additionally, Sn[N(SiMe3)2]2 is a Sn(II) compound and requires oxidation to achieve SnO2 stoichiometry, whereas Me3SnN(SiMe3)2 already contains Sn(IV), potentially simplifying the reaction pathway to SnO2 [3].

Tin content efficiency Precursor utilization Cost per mole Sn delivered CVD economics

Optimal Deployment Scenarios for Nonamethylstannasilazane (CAS 996-37-2) Based on Verified Differentiation Evidence


Halogen-Free CVD/ALD of SnO2 and Fluorine-Doped Tin Oxide (FTO) Transparent Conductive Oxide Layers

For deposition of SnO2 or FTO films in photovoltaic, display, or sensor applications, Nonamethylstannasilazane eliminates the chlorine contamination risk inherent to Me3SnCl-based processes. The halogen-free decomposition pathway (Sn–N and Si–N bond cleavage) avoids HCl generation that corrodes reactor walls and dopes films, while the liquid state at room temperature (mp –20 to –22 °C) simplifies precursor delivery without heated lines [1]. The 36.6 wt% Sn content and Sn(IV) oxidation state provide a direct pathway to stoichiometric SnO2 without requiring an oxidation step [2].

Single-Source Precursor for Si–Sn–C–N Nanocomposite Hard Coatings by PECVD

The intrinsic 1:2 Sn:Si atomic ratio in Nonamethylstannasilazane makes it a candidate single-source precursor for Si–Sn–C–N coatings, analogous to how hexamethyldisilazane-derived precursors have been used for Ti–Si–C–N nanocomposites [1]. Unlike co-injection of separate Sn and Si precursors, a single-source approach eliminates flow-rate balancing challenges and can improve nanoscale compositional homogeneity. The volatility profile (bp 58–59 °C at 1 Torr) is compatible with low-pressure PECVD reactors [2]. Comparative data from the Et3SnN(SiMe3)2 study demonstrate that this structural class exhibits sufficient thermal stability and vapor pressure for CVD processing [3].

Chemoselective Amination of Electron-Deficient Polyfluoroarenes in Medicinal and Agrochemical Intermediate Synthesis

When selective amination of polyfluoroarenes is required, Nonamethylstannasilazane in combination with CsF provides a mechanistically distinct Sn–N activation pathway compared to the Si–N pathway of hexamethyldisilazane (HMDS), as demonstrated by Miller and Furin (1995) on pentafluoropyridine, octafluorotoluene, and related substrates [1][2]. This enables access to perfluorinated aryl amines, diarylamines, and triarylamines with regioselectivity for the 4-position. The well-established NMR fingerprint (1H δ 0.10, 119Sn δ 46.7 in C6D6) allows researchers to verify reagent identity and purity before use in stoichiometric reactions [3].

Organometallic Synthesis Building Block for Sn(IV) Cationic Complexes and Stannylated Ligands

In coordination and organometallic chemistry, Me3SnN(SiMe3)2 serves as a mild transmetalation reagent for installing the Me3Sn+ fragment. Its reaction with Brønsted acids H[B(C6F5)4] yielded [Me3Sn(HNMe2)2][B(C6F5)4] nearly quantitatively, demonstrating clean Sn–N cleavage without side reactions [1]. This contrasts with Me3SnCl, which would generate HCl and require additional base. The compound's solubility in nonpolar organic solvents (hexane, benzene, Et2O), characteristic of bis(trimethylsilyl)amide complexes, facilitates homogeneous reaction conditions [2]. The Lichtscheidl et al. study further provides a 66% isolated yield for its preparation from Me3SnCl and K[N(SiMe3)2], establishing a reproducible synthetic entry [3].

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